3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl-
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Overview
Description
3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl- is a complex organic compound with a unique structure that includes a pyridazinone core, a dimethylamino group, a morpholinoethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the dimethylamino, morpholinoethyl, and phenyl groups through various chemical reactions. Common reagents used in these reactions include dimethylamine, morpholine, and phenylboronic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in the laboratory. industrial production often requires optimization of reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl- include other pyridazinone derivatives with different substituents. Examples include:
- 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-
- 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl-
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group, morpholinoethyl group, and phenyl group in the same molecule allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
23338-39-8 |
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Molecular Formula |
C24H28N4O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H28N4O2/c1-26(2)21-10-8-19(9-11-21)22-18-23(20-6-4-3-5-7-20)25-28(24(22)29)13-12-27-14-16-30-17-15-27/h3-11,18H,12-17H2,1-2H3 |
InChI Key |
FHAXTAMJLHIAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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